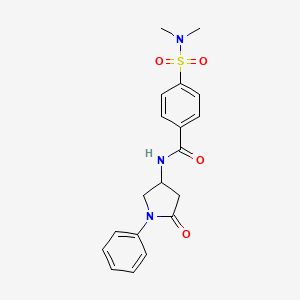
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide, also known as N-Phenyl-3-diphenylpropanamide, is an organic compound derived from pyrrolidine and diphenylpropanamide. It is a colorless, crystalline solid that is highly soluble in polar organic solvents. N-Phenyl-3-diphenylpropanamide has a wide range of applications in scientific research due to its unique properties. This compound is used as a substrate for enzymes and as a reagent in organic synthesis.
Wirkmechanismus
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide acts as a substrate for enzymes. The enzymes catalyze the reaction of the compound with a suitable nucleophile such as an alcohol or a thiol. The reaction proceeds through a series of steps, with the final step being the formation of the desired product.
Biochemical and Physiological Effects
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase. It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, it has been shown to have anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide has several advantages and limitations for lab experiments. One advantage is that it is highly soluble in polar organic solvents, making it easy to work with in the lab. Additionally, it is relatively stable and has a wide range of applications in scientific research. However, it is also toxic and should be handled with care.
Zukünftige Richtungen
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide has a wide range of potential applications in the future. It could be used in the development of new drugs and therapies, as well as in the synthesis of new materials. Additionally, it could be used in the development of new diagnostic tools and in the production of biochemicals. Finally, it could be used in the development of new catalysts and in the development of new synthetic processes.
Synthesemethoden
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide can be synthesized from pyrrolidine and diphenylpropanamide. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds in two steps, with the first step being the formation of the N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide intermediate. The second step involves the reaction of the intermediate with a suitable nucleophile such as an alcohol or a thiol.
Wissenschaftliche Forschungsanwendungen
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide has a wide range of applications in scientific research. It is used as a substrate for enzymes, as a reagent in organic synthesis, and as a chromogenic reagent. It is also used in the synthesis of peptides and other biologically active compounds. N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide is also used in the synthesis of heterocyclic compounds.
Eigenschaften
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24(26-21-16-25(29)27(18-21)22-14-8-3-9-15-22)17-23(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-15,21,23H,16-18H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYJOBAQOJTTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(azepane-1-sulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6491459.png)
![N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide](/img/structure/B6491462.png)
![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B6491466.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6491470.png)
![N-(3-chlorophenyl)-N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6491472.png)
![3-phenyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491494.png)
![3-(2-fluorophenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491507.png)
![8-(4-chlorophenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B6491511.png)
![3-(3-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491513.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B6491515.png)


![3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B6491532.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide](/img/structure/B6491538.png)